REACTION_CXSMILES
|
[C:1]1(C)[CH:6]=CC(S(OCC#C)(=O)=O)=C[CH:2]=1.[CH3:15][C:16]1[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[C:17]=1[NH2:18]>O>[CH3:15][C:16]1[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[C:17]=1[NH:18][CH2:6][C:1]#[CH:2]
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Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCC#C)C
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Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C(=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
|
extracted into methylenedichloride (50 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent evaporated
|
Type
|
DISTILLATION
|
Details
|
the product distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1)C)NCC#C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |